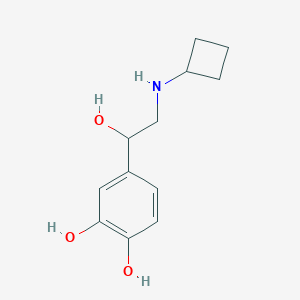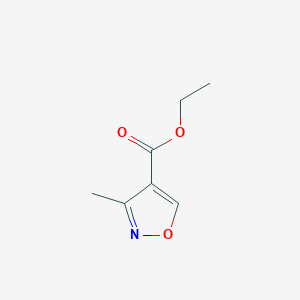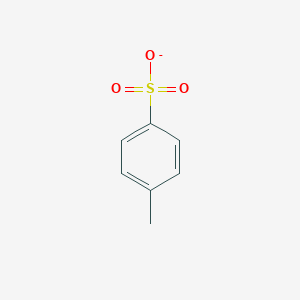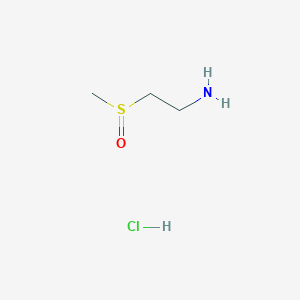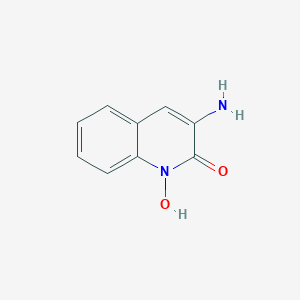
3-Amino-1-hydroxyquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-hydroxyquinolin-2-one (AHQ) is a heterocyclic compound that has been widely studied for its potential applications in various fields of research. AHQ is a derivative of quinoline, and its chemical structure consists of a quinoline ring with an amino and a hydroxy group attached at the 3- and 1- positions, respectively.
作用机制
The mechanism of action of 3-Amino-1-hydroxyquinolin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 3-Amino-1-hydroxyquinolin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 3-Amino-1-hydroxyquinolin-2-one has also been shown to inhibit the activity of DNA topoisomerases, enzymes involved in DNA replication and transcription.
生化和生理效应
3-Amino-1-hydroxyquinolin-2-one has been shown to have various biochemical and physiological effects. 3-Amino-1-hydroxyquinolin-2-one has been shown to reduce the production of prostaglandins, which are mediators of inflammation. 3-Amino-1-hydroxyquinolin-2-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 3-Amino-1-hydroxyquinolin-2-one has been shown to inhibit the replication of various viruses, including herpes simplex virus, human cytomegalovirus, and human immunodeficiency virus.
实验室实验的优点和局限性
3-Amino-1-hydroxyquinolin-2-one has several advantages and limitations for lab experiments. 3-Amino-1-hydroxyquinolin-2-one is readily available and can be synthesized by various methods. 3-Amino-1-hydroxyquinolin-2-one is also stable and can be stored for long periods of time. However, 3-Amino-1-hydroxyquinolin-2-one has limited solubility in water, which can make it difficult to work with in aqueous solutions. 3-Amino-1-hydroxyquinolin-2-one also has limited bioavailability, which can affect its efficacy in vivo.
未来方向
There are several future directions for the study of 3-Amino-1-hydroxyquinolin-2-one. One future direction is the development of 3-Amino-1-hydroxyquinolin-2-one-based drugs for the treatment of various diseases, including cancer and viral infections. Another future direction is the development of 3-Amino-1-hydroxyquinolin-2-one-based fluorescent probes for the detection of metal ions in biological systems. Finally, the study of the mechanism of action of 3-Amino-1-hydroxyquinolin-2-one and its interaction with various enzymes and proteins can provide insights into the development of new drugs with improved efficacy and specificity.
合成方法
3-Amino-1-hydroxyquinolin-2-one can be synthesized by various methods, including the Skraup synthesis, the Pfitzinger reaction, and the Hantzsch synthesis. The Skraup synthesis involves the condensation of aniline with glycerol and sulfuric acid in the presence of a catalyst. The Pfitzinger reaction involves the reaction of an o-nitrophenol with an o-aminophenol in the presence of a base and a catalyst. The Hantzsch synthesis involves the reaction of an aldehyde or a ketone with an amine and a β-ketoester in the presence of a catalyst.
科学研究应用
3-Amino-1-hydroxyquinolin-2-one has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 3-Amino-1-hydroxyquinolin-2-one has been shown to possess anti-inflammatory, antimicrobial, antitumor, and antiviral activities. 3-Amino-1-hydroxyquinolin-2-one has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
属性
CAS 编号 |
16551-96-5 |
|---|---|
产品名称 |
3-Amino-1-hydroxyquinolin-2-one |
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
3-amino-1-hydroxyquinolin-2-one |
InChI |
InChI=1S/C9H8N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-5,13H,10H2 |
InChI 键 |
JREFLKGIMBMLNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2O)N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



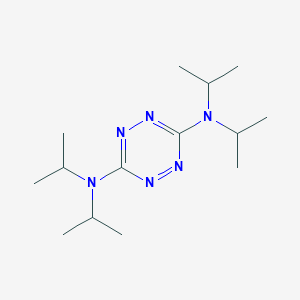
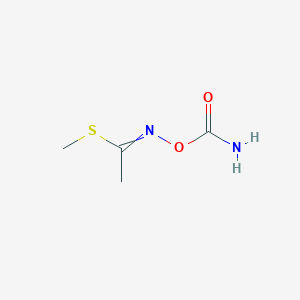
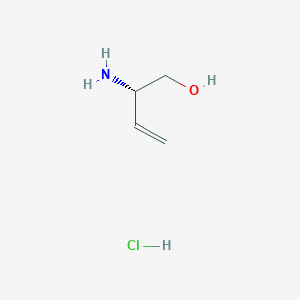
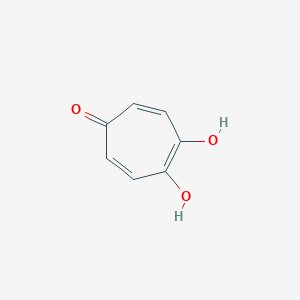
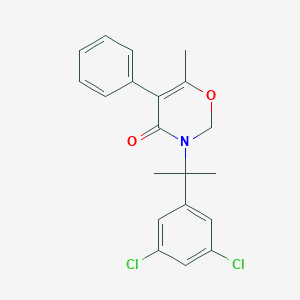

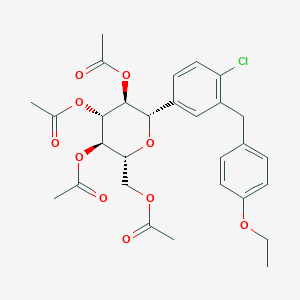
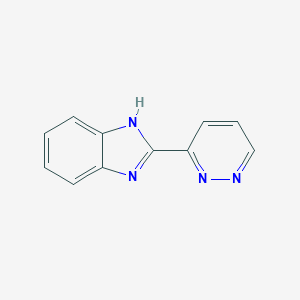
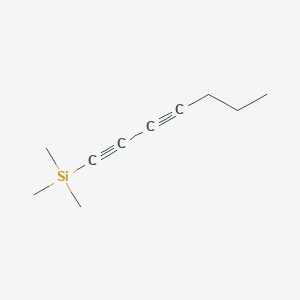
![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
